molecular formula C16H16ClFN2O4S B2736359 N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034303-90-5

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2736359
CAS No.: 2034303-90-5
M. Wt: 386.82
InChI Key: UYVQRXJMOJEGOS-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide: is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloro-fluorophenyl group, a hydroxyethoxy group, and a thiophenyl group

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

    Addition of the Hydroxyethoxy Group: The intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to introduce the hydroxyethoxy group.

    Incorporation of the Thiophenyl Group: Finally, the thiophen-2-yl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields and purity.

    Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines, alcohols.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-methoxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-hydroxyethoxy)-2-(furan-2-yl)ethyl)oxalamide

Uniqueness

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of both the hydroxyethoxy and thiophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c17-11-8-10(3-4-12(11)18)20-16(23)15(22)19-9-13(24-6-5-21)14-2-1-7-25-14/h1-4,7-8,13,21H,5-6,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQRXJMOJEGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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